9'-Desmethyl granisetron
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Overview
Description
9’-Desmethyl granisetron is a derivative of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Granisetron is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9’-Desmethyl granisetron involves the demethylation of granisetron. This process typically requires the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 9’-Desmethyl granisetron follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 9’-Desmethyl granisetron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, granisetron.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate granisetron .
Scientific Research Applications
9’-Desmethyl granisetron has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9’-Desmethyl granisetron is similar to that of granisetron. It acts as a selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel. By binding to this receptor, it blocks the influx of sodium and calcium ions that occurs upon serotonin binding. This inhibition prevents the activation of the vomiting reflex, making it effective in controlling nausea and vomiting .
Comparison with Similar Compounds
Granisetron: The parent compound, widely used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist used for similar purposes.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness: 9’-Desmethyl granisetron is unique due to its specific structural modification, which results in different pharmacokinetic properties compared to its parent compound. This uniqueness makes it valuable for studying the metabolism and degradation of granisetron .
Properties
CAS No. |
1216398-33-2 |
---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22)/t11-,12+,13? |
InChI Key |
VIGVTDRZHFWDBM-FUNVUKJBSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 |
Origin of Product |
United States |
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